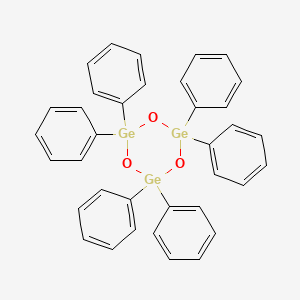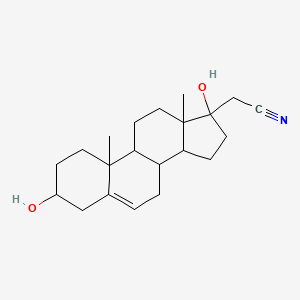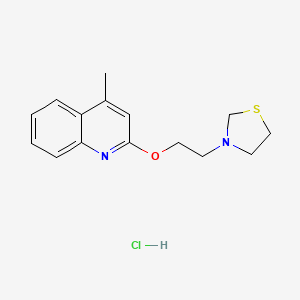
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, a quinoline moiety, and an ethyl linker, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process involves cyclization and subsequent functionalization to introduce the methyl and oxyethyl groups.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Coupling Reaction: The quinoline moiety is then coupled with the thiazolidine ring through an ethyl linker. This step often involves nucleophilic substitution reactions, where the quinoline derivative reacts with an ethyl halide in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiazolidine derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiazolidine Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiazolidine ring can interact with enzymes, inhibiting their activity and contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolidine, 3-(6-(4-methyl-2-quinolyloxy)hexyl)-, dihydrochloride
- Thiazolidine, 3-(5-(4-methyl-2-quinolyloxy)pentyl)-, dihydrochloride
- Hydroquinine 4-methyl-2-quinolyl ether
Uniqueness
Thiazolidine, 3-(2-(4-methyl-2-quinolyloxy)ethyl)-, hydrochloride is unique due to its specific ethyl linker, which influences its chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.
Propriétés
Numéro CAS |
41288-07-7 |
|---|---|
Formule moléculaire |
C15H19ClN2OS |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
3-[2-(4-methylquinolin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-12-10-15(16-14-5-3-2-4-13(12)14)18-8-6-17-7-9-19-11-17;/h2-5,10H,6-9,11H2,1H3;1H |
Clé InChI |
WMVMCORILWNQKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)OCCN3CCSC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


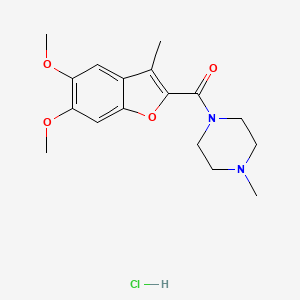
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
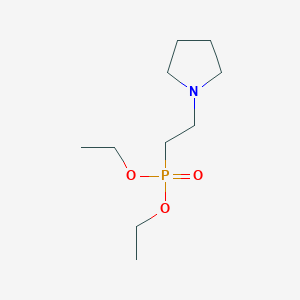

![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
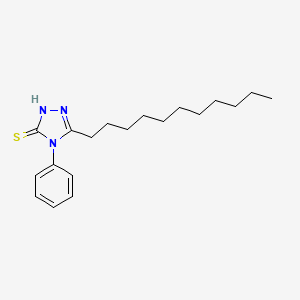
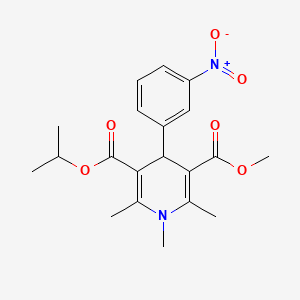
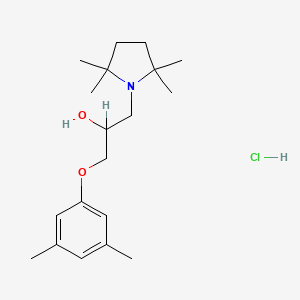
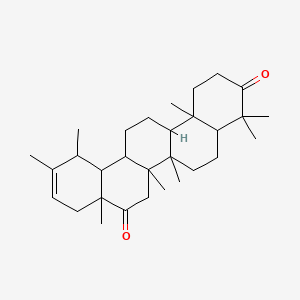
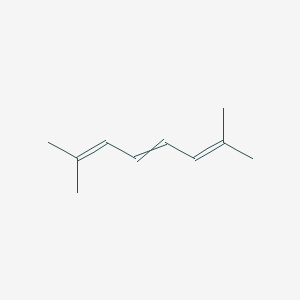
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
